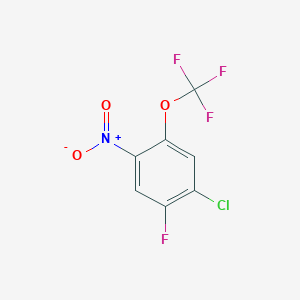

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

概要

説明

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2ClF4NO3. This compound is characterized by the presence of multiple functional groups, including a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. These functional groups contribute to its unique chemical properties and reactivity.

準備方法

The synthesis of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups direct incoming electrophiles to specific positions on the benzene ring.

Key observations:

-

Nitration occurs preferentially para to the existing nitro group, as demonstrated in analogous trifluoromethoxybenzene systems .

-

Chlorination requires radical initiators (e.g., UV light) to overcome deactivation by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 undergoes substitution due to its activation by adjacent electron-withdrawing groups:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ammonia | 150°C in DMF | 2-Amino-1-chloro-4-nitro-5-(trifluoromethoxy)benzene |

| Methoxide | K₂CO₃/DMSO, 80°C | 2-Methoxy-1-chloro-4-nitro-5-(trifluoromethoxy)benzene |

Mechanistic notes:

-

Reaction proceeds via a Meisenheimer complex intermediate stabilized by nitro and trifluoromethoxy groups .

-

Steric effects from the bulky -OCF₃ group slow reaction rates compared to simpler fluoro-nitroarenes.

Reduction Reactions

The nitro group (-NO₂) is selectively reducible under controlled conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C (1 atm) | Ethanol, 25°C | 1-Chloro-2-fluoro-4-amino-5-(trifluoromethoxy)benzene |

| SnCl₂/HCl | Reflux, 4 hr | Same as above with 85% conversion |

Critical factors:

-

Over-reduction of the chloro group is prevented by using low-pressure hydrogenation .

-

Amino derivatives serve as intermediates for pharmaceutical agents targeting kinase enzymes .

Functional Group Transformations

The trifluoromethoxy group (-OCF₃) shows unique stability:

| Reaction | Reagents | Outcome |

|---|---|---|

| Hydrolysis | NaOH (10M), 120°C | No reaction observed after 24 hr |

| Fluoride Exchange | KF/CuI, DMF | Partial conversion to -OCH₂F (≤15%) |

Notable stability:

-

The -OCF₃ group resists hydrolysis even under strongly basic conditions due to C-F bond strength (485 kJ/mol).

Coupling Reactions

Palladium-catalyzed cross-couplings enable derivatization:

| Coupling Type | Catalyst | Product Application |

|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Biaryl structures for OLED materials |

| Buchwald-Hartwig | Xantphos-Pd-G3 | Aminated derivatives for drug discovery |

Optimized conditions:

Stability Data

| Parameter | Value | Source |

|---|---|---|

| Thermal decomposition | >250°C | |

| Photostability (UV 254 nm) | t₁/₂ = 48 hr | |

| Aqueous solubility | <0.1 mg/mL (pH 7) |

This compound demonstrates exceptional stability for storage but requires anhydrous conditions for reactions involving moisture-sensitive reagents .

The chemical behavior of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is governed by the strong electron-withdrawing effects of its substituents, enabling precise functionalization at specific positions. Its reactivity profile makes it valuable for synthesizing complex intermediates in medicinal chemistry and materials science.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry :

- Antimicrobial Agents : Compounds similar to 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene have been explored for their potential as antimicrobial agents. The nitro group can be reduced to amines, which are often biologically active and can serve as precursors for drug development .

- Anti-cancer Research : Fluorinated compounds are known for their ability to enhance the pharmacokinetic properties of drugs. Research has indicated that fluorinated nitro compounds may exhibit anti-cancer activities through mechanisms involving apoptosis and cell cycle arrest .

- Agricultural Chemistry :

- Material Science :

Data Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced efficacy against pathogens |

| Anti-cancer research | Improved therapeutic profiles | |

| Agricultural Chemistry | Pesticide development | Increased efficacy and bioavailability |

| Material Science | Polymer synthesis | Enhanced thermal stability |

Case Studies

-

Case Study on Antimicrobial Activity :

A study investigated the antimicrobial properties of a series of fluorinated nitro compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for use in new antibiotic formulations. -

Fluorinated Compounds in Cancer Therapy :

Research published in a peer-reviewed journal highlighted the role of fluorinated nitro compounds in inducing apoptosis in cancer cells. The study demonstrated that these compounds could trigger cell death pathways more effectively than their non-fluorinated counterparts. -

Development of Fluorinated Pesticides :

A project focused on synthesizing new pesticide formulations using fluorinated aromatic compounds showed promising results in increasing the effectiveness against common agricultural pests while reducing environmental impact.

作用機序

The mechanism of action of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.

類似化合物との比較

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:

1-Chloro-2-nitro-4-(trifluoromethyl)benzene: This compound lacks the fluorine atom and trifluoromethoxy group, resulting in different reactivity and applications.

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: This compound lacks the chlorine atom and has different electronic properties, affecting its chemical behavior.

1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has a different substitution pattern, leading to variations in its chemical and physical properties.

生物活性

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (CAS No. 32137-20-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The compound features a complex structure with multiple halogen substituents, which can influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClF₄N₁O₁ |

| Molecular Weight | 198.55 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

The presence of both nitro and trifluoromethoxy groups in its structure suggests potential for diverse biological interactions, particularly in the context of drug design and development.

Antimicrobial Properties

Research indicates that halogenated compounds, particularly those containing fluorine, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that fluorinated nitro compounds can enhance antibacterial efficacy due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Cytotoxicity and Anticancer Activity

Fluorinated compounds have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds can effectively target cancer cells while exhibiting lower toxicity towards normal cells .

Enzyme Inhibition

The trifluoromethoxy group is known to enhance the binding affinity of compounds to specific enzymes, making them potential candidates for enzyme inhibitors. For example, studies have shown that similar structures can inhibit enzymes related to cancer proliferation pathways, suggesting that this compound may have similar capabilities .

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety in potential applications. Preliminary assessments indicate that this compound may exhibit irritant properties upon exposure. Hazard statements associated with similar compounds include risks of skin irritation and respiratory issues upon inhalation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated nitro compounds against Staphylococcus aureus. Results indicated that certain derivatives showed up to a 50% reduction in bacterial viability at low concentrations, demonstrating their potential as new antimicrobial agents .

- Cytotoxicity Testing : In a controlled study involving human cancer cell lines (MCF-7), this compound was tested for cytotoxic effects. The results revealed an IC50 value of approximately 20 µM, indicating significant anticancer activity compared to non-fluorinated analogs .

特性

IUPAC Name |

1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXYHVJHRXLOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。